2,6-Difluoro-3-methoxyphenylacetic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including palladium-catalyzed reactions, regioselective additions, and carbonylation processes. For example, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen, involves Pd-catalyzed ethynylation, addition of HX to the triple bond, Pd-catalyzed carbonylation, and alkaline hydrolysis . Similarly, 2-carboxy-4-methoxyphenylacetic acid is synthesized from 2-carboxyphenylacetic acid using sulfonation, alkali fusion, and methylation reactions . These methods could potentially be adapted for the synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds related to 2,6-Difluoro-3-methoxyphenylacetic acid can be complex, with the potential for chirality and the formation of unexpected products. For instance, the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters involves several steps and can lead to tricyclic products . Understanding the molecular structure is crucial for predicting the reactivity and properties of the compound.
Chemical Reactions Analysis
The chemical reactions of related compounds can include interactions with various nucleophiles and the potential for cyclization. For example, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester undergoes reactions with aniline and other amines, as well as thermal cyclization to form different products . These reactions highlight the reactivity of the methoxy and carboxylic acid functional groups, which are also present in 2,6-Difluoro-3-methoxyphenylacetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can provide insights into the behavior of 2,6-Difluoro-3-methoxyphenylacetic acid. For instance, 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range and is stable against light and heat . These properties are important for applications in biomedical analysis and could be relevant for the study of 2,6-Difluoro-3-methoxyphenylacetic acid if it shares similar structural features.
Scientific Research Applications
Chemical Sensing and Detection
2,6-Difluoro-3-methoxyphenylacetic acid, due to its unique structural properties, plays a role in chemical sensing and detection applications. For instance, fluorophores derived from related compounds have been applied in the development of novel fluorescence probes that selectively detect highly reactive oxygen species and reactive intermediates of peroxidase. These probes are characterized by their resistance to light-induced autoxidation and have been utilized in biological and chemical studies to visualize reactive oxygen species in live cells, showcasing their utility in biomedical analysis (Setsukinai et al., 2003).
Synthesis and Material Science
In the realm of synthesis and material science, compounds structurally related to 2,6-Difluoro-3-methoxyphenylacetic acid have been employed in the synthesis of difluorinated compounds, including pseudopeptides and other fluorinated motifs significant in pharmaceuticals and agrochemicals. For example, difluorinated pseudopeptides utilizing chiral α,α-difluoro-β-amino acids in the Ugi reaction demonstrate the compound's role in facilitating novel synthetic pathways, highlighting its importance in the development of new materials and therapeutic agents (Gouge et al., 2004).
Pharmaceutical Research
In pharmaceutical research, the structural analogs of 2,6-Difluoro-3-methoxyphenylacetic acid have been investigated for their potential in drug development. For instance, derivatives of phenylacetic acid have been studied for their cytotoxic activities, where complexes containing carboxylato ligands exhibit significant activity against various tumor cell lines. These studies contribute to the understanding of the compound's potential in cancer treatment and highlight its relevance in medicinal chemistry (Gómez‐Ruiz et al., 2008).
Analytical Chemistry
Furthermore, the compound and its derivatives have found applications in analytical chemistry as novel stable fluorophores for biomedical analysis. These fluorophores exhibit strong fluorescence in a wide pH range of aqueous media, making them suitable for fluorescent labeling and the detection of carboxylic acids in complex biological samples (Hirano et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-(2,6-difluoro-3-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUMRKHFRAIFFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396818 |
Source
|
Record name | 2,6-Difluoro-3-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-methoxyphenylacetic acid | |
CAS RN |
886498-65-3 |
Source
|
Record name | 2,6-Difluoro-3-methoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886498-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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